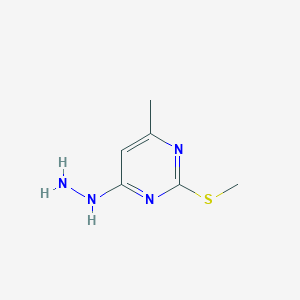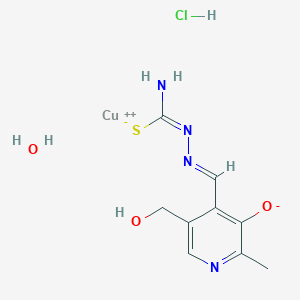
Copper-thiosemicarbazone complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Copper-thiosemicarbazone complex is a type of coordination compound that has gained significant attention in recent years. This complex has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of the Copper-thiosemicarbazone complex is not fully understood. However, it is believed that the complex exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. The complex has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
The Copper-thiosemicarbazone complex has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. The complex has also been shown to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
The Copper-thiosemicarbazone complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. The complex is also highly soluble in various solvents, making it easy to handle and manipulate. However, the complex has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on the Copper-thiosemicarbazone complex. One potential direction is to study the complex's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the complex's potential use as a sensor for detecting various metal ions. Additionally, future research could focus on developing new synthetic methods for the Copper-thiosemicarbazone complex and studying its potential applications in material science.
Synthesis Methods
The Copper-thiosemicarbazone complex can be synthesized by reacting Copper (II) salts with thiosemicarbazone ligands. The ligands can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction between Copper (II) salts and thiosemicarbazone ligands is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques, including column chromatography, recrystallization, and spectroscopic methods.
Scientific Research Applications
The Copper-thiosemicarbazone complex has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The complex has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a sensor for detecting various metal ions.
properties
CAS RN |
127913-88-6 |
|---|---|
Product Name |
Copper-thiosemicarbazone complex |
Molecular Formula |
C9H13ClCuN4O3S |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChI Key |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
Isomeric SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
synonyms |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



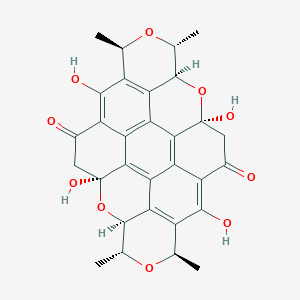
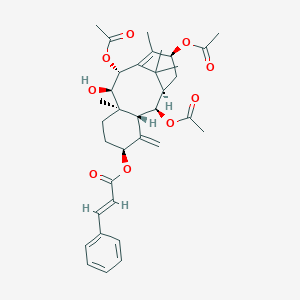
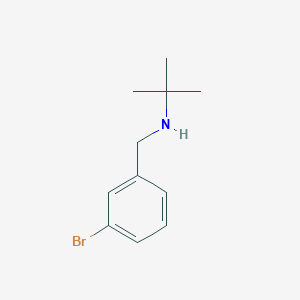
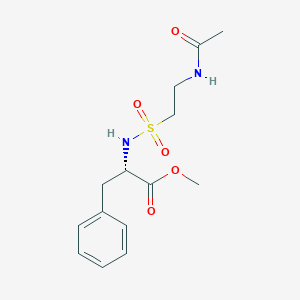
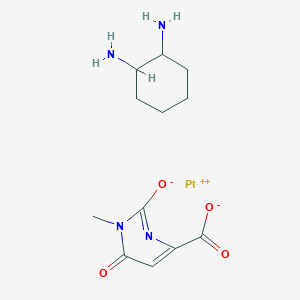
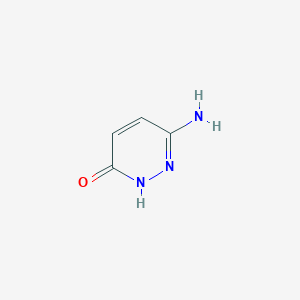
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
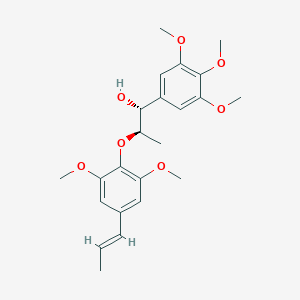
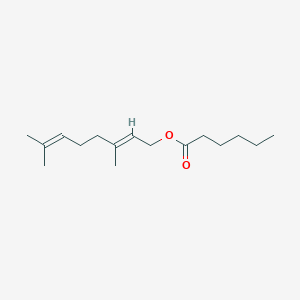
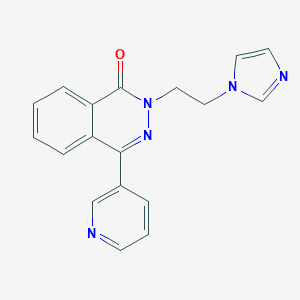
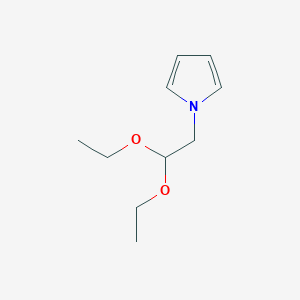
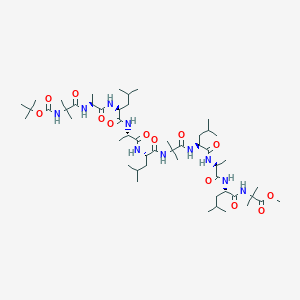
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
